Product packaging for Moxilubant(Cat. No.:CAS No. 146978-48-5)

Moxilubant

Cat. No.: B122832
CAS No.: 146978-48-5
M. Wt: 455.6 g/mol
InChI Key: VAYJLOGCWOXMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Eicosanoid Biosynthesis Pathway and Leukotriene B4 Signaling in Physiological and Pathophysiological Contexts

Eicosanoids are a diverse group of signaling molecules derived from the enzymatic or non-enzymatic oxidation of 20-carbon polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA) wikipedia.orgcreative-proteomics.com. These lipid mediators are not stored within cells but are rapidly synthesized on demand from membrane phospholipids (B1166683) upon cellular activation, typically initiated by the action of phospholipase A2 (PLA2) wikipedia.orgcreative-proteomics.comnih.gov. The biosynthesis of eicosanoids proceeds through several key enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways creative-proteomics.comresearchgate.net.

The lipoxygenase pathway is responsible for the generation of leukotrienes (LTs), a subfamily of eicosanoids with potent biological activities creative-proteomics.comresearchgate.net. Within this pathway, arachidonic acid is converted into leukotriene A4 (LTA4) by the enzyme 5-lipoxygenase (5-LOX) creative-proteomics.comahajournals.org. LTA4 then undergoes further enzymatic transformation by leukotriene-A4 hydrolase to yield leukotriene B4 (LTB4) creative-proteomics.comwikipedia.org.

Leukotriene B4 (LTB4) is a crucial lipid mediator recognized for its involvement in inflammatory processes wikipedia.orgnih.gov. Physiologically, LTB4 acts as a potent chemoattractant, orchestrating the recruitment and activation of immune cells, particularly neutrophils, to sites of infection or injury creative-proteomics.comwikipedia.orgnih.gov. It facilitates the directional migration of these cells, promoting their adhesion to the endothelium and subsequent extravasation into tissues wikipedia.org. Beyond chemotaxis, LTB4 also induces the formation of reactive oxygen species and the release of lysosomal enzymes from neutrophils, contributing to host defense mechanisms wikipedia.org.

In pathophysiological contexts, dysregulated LTB4 signaling contributes to the pathogenesis of numerous inflammatory diseases. Elevated LTB4 levels have been implicated in conditions such as arthritis, asthma, allograft rejection, atherosclerosis, and pulmonary hypertension ahajournals.orgahajournals.org. For instance, LTB4 has been shown to directly activate pulmonary artery fibroblasts, enhancing their proliferation, migration, and differentiation in pulmonary arterial hypertension ahajournals.org. Its role in promoting insulin (B600854) resistance in obese mice highlights its broader involvement in metabolic disorders wikipedia.org.

The BLT1 Receptor: Molecular Structure, Expression Profiles, and Functional Significance as a Therapeutic Target

The biological effects of LTB4 are primarily mediated through its interaction with specific G protein-coupled receptors (GPCRs), namely the high-affinity BLT1 receptor (Leukotriene B4 receptor 1) and the lower-affinity BLT2 receptor nih.govguidetopharmacology.orgpnas.orgashpublications.org. The BLT1 receptor is a seven-transmembrane spanning receptor ashpublications.org, and its molecular structure in complex with LTB4 and a Gi protein has been resolved using cryo-electron microscopy (cryo-EM) at 2.91 Å resolution. This structural analysis provides insights into the molecular determinants of LTB4 binding and the mechanism of receptor activation, offering a scaffold for understanding BLT1 activation and guiding the design of anti-leukotriene drugs researchgate.net.

BLT1 receptor expression is predominantly found on various leukocyte populations, reflecting its central role in immune cell function. It is highly expressed by neutrophils, eosinophils, monocytes/macrophages, and activated T cells nih.govahajournals.orgguidetopharmacology.orgashpublications.orgnih.gov. Dendritic cells (DCs) also express BLT1, with distinct subsets (BLT1hi and BLT1lo DCs) exhibiting differential migratory responses to LTB4 and playing critical roles in allergic skin inflammation and T cell differentiation nih.gov. While generally expressed at low levels in quiescent human umbilical vein endothelial cells (HUVEC), BLT1 expression can be significantly upregulated by inflammatory stimuli such as lipopolysaccharide (LPS) and LTB4 itself, suggesting a regulatory feedback loop pnas.org. LTB4 also increases BLT1 mRNA and protein levels in HUVEC, influencing their ability to signal in response to the ligand pnas.org.

The functional significance of the BLT1 receptor as a therapeutic target stems from its crucial involvement in acute inflammatory responses and the progression of various immune-mediated diseases guidetopharmacology.orgnih.govmdpi.com. By mediating the potent chemoattractant and proinflammatory effects of LTB4, BLT1 plays a detrimental role in Th1-, Th2-, and Th17-dependent diseases nih.gov. Therefore, selective antagonism of BLT1 offers a promising strategy for modulating inflammatory processes and provides a valuable target for anti-inflammatory treatment guidetopharmacology.orgresearchgate.netnih.gov.

Overview of Moxilubant as a Potent and Selective BLT1 Antagonist for Academic Investigation

This compound, also known by its synonyms CGS-25019C and LTB-019, is a synthetic small molecule that functions as a potent and selective antagonist of the BLT1 receptor researchgate.netmedchemexpress.commedchemexpress.com. It effectively inhibits LTB4 signaling with high potency, demonstrating an inhibitory concentration (IC50) in the range of 2–4 nM researchgate.netmedchemexpress.commedchemexpress.comtargetmol.com. This high affinity and specificity for BLT1 make this compound a valuable tool for academic research aimed at dissecting the precise roles of the LTB4-BLT1 axis in various biological systems and disease models.

Research findings indicate this compound's utility in investigating inflammatory conditions. For instance, in preclinical studies, it has been shown to reduce LTB4-induced ear liquid buildup and low white blood cell levels in mice selfhacked.com. Its ability to inhibit LTB4 signaling has been demonstrated to reach high levels in human studies, with pathway inhibition reaching at least 75% at doses of 150 mg and 100% at doses of 300 mg and above in healthy volunteers ncats.io. While clinical trials have explored its potential in conditions such as chronic obstructive pulmonary disease (COPD), asthma, rheumatoid arthritis, cystic fibrosis, and cancer mdpi.comncats.io, its primary utility in the context of this article is as a research compound for understanding BLT1-mediated biological processes.

This compound's mechanism of action involves blocking the binding of LTB4 to its high-affinity BLT1 receptor, thereby preventing the downstream signaling cascades that lead to leukocyte recruitment and activation. This specific inhibition allows researchers to elucidate the contributions of the BLT1 pathway in complex inflammatory networks without broadly affecting other eicosanoid pathways.

PubChem CIDs for Mentioned Compounds

Compound NamePubChem CID
This compound9955657
Leukotriene B45280492
Arachidonic Acid444860
Leukotriene A45280491

Note: BLT1 is a protein receptor and does not have a PubChem CID in the same manner as chemical compounds. The CID for Arachidonic Acid and Leukotriene A4 are included as they are key components of the eicosanoid biosynthesis pathway discussed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H37N3O4 B122832 Moxilubant CAS No. 146978-48-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146978-48-5

Molecular Formula

C26H37N3O4

Molecular Weight

455.6 g/mol

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C26H37N3O4/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28)

InChI Key

VAYJLOGCWOXMAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC

Other CAS No.

146978-48-5

Origin of Product

United States

Mechanistic Elucidation of Moxilubant S Pharmacological Actions

Molecular Binding Kinetics and Receptor Selectivity of Moxilubant for BLT1

The interaction between this compound and the BLT1 receptor is characterized by high affinity and specificity. While detailed kinetic parameters such as association (k_on) and dissociation (k_off) rates for this compound are not extensively reported in publicly available literature, its high potency is indicative of a favorable binding kinetic profile. The equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) is often used to describe the affinity of a ligand for its receptor. This compound demonstrates potent inhibition of LTB4 signaling, with reported potency values in the low nanomolar range, typically between 2 to 4 nM uni.lumedchemexpress.cn. This high affinity underscores the strong and stable interaction between this compound and the BLT1 receptor.

The selectivity of a drug for its target receptor over other receptors is a critical determinant of its therapeutic index. This compound exhibits a high degree of selectivity for the BLT1 receptor over the low-affinity LTB4 receptor, BLT2, and other related G-protein coupled receptors. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic efficacy of the compound. The structural basis for this selectivity lies in the specific molecular interactions between the chemical structure of this compound and the amino acid residues within the binding pocket of the BLT1 receptor.

ParameterValueReference
Binding Potency (IC50/Ki) 2 - 4 nM uni.lumedchemexpress.cn
Receptor Selectivity High for BLT1 over BLT2General knowledge

Cellular Signal Transduction Pathways Modulated by this compound-Mediated BLT1 Antagonism

The BLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi family of G proteins nih.gov. Upon activation by its endogenous ligand, leukotriene B4 (LTB4), the BLT1 receptor initiates a cascade of intracellular signaling events that are crucial for mediating inflammatory responses. This compound, as a BLT1 antagonist, effectively blocks these signaling pathways.

LTB4-induced activation of BLT1 leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) nih.gov. Activation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, while DAG activates protein kinase C (PKC) nih.govclinexprheumatol.org.

The PI3K pathway, upon activation, leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). This can lead to the activation of various downstream signaling pathways involved in cell survival, proliferation, and migration.

Furthermore, LTB4-BLT1 signaling is known to activate the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway nih.govresearchgate.net. ERK activation is involved in regulating a wide range of cellular processes, including gene expression and cell proliferation. This compound, by blocking the initial step of LTB4 binding to BLT1, effectively prevents the activation of these critical downstream signaling pathways.

Quantitative Analysis of this compound's Inhibition of LTB4-Induced Cellular Responses

Another critical cellular response to LTB4 is the mobilization of intracellular calcium. The LTB4-induced increase in cytosolic calcium is a rapid and transient event that is essential for the activation of various downstream cellular functions in neutrophils, such as degranulation and the production of reactive oxygen species (ROS) nih.govnih.gov. This compound effectively blocks this LTB4-induced calcium flux, thereby inhibiting subsequent cellular activation.

Furthermore, this compound has been shown to inhibit LTB4-induced activation of the ERK signaling pathway nih.gov. The quantitative measure of this inhibition, typically an IC50 value, would further characterize the potency of this compound at a cellular level.

Cellular ResponseEffect of this compoundPotency (IC50/EC50)Reference
Neutrophil Chemotaxis InhibitionPotent (nM range, based on related compounds) uni.lu
Calcium Mobilization InhibitionData not available clinexprheumatol.orgnih.govnih.gov
ERK Activation InhibitionData not available nih.gov

Comparative Pharmacodynamic Analysis of this compound with Other Leukotriene Pathway Inhibitors

The leukotriene pathway can be targeted by different classes of inhibitors, including 5-lipoxygenase (5-LO) inhibitors (e.g., Zileuton), which block the synthesis of all leukotrienes, and cysteinyl leukotriene receptor (CysLT1) antagonists (e.g., Montelukast), which block the action of cysteinyl leukotrienes. This compound, as a BLT1 receptor antagonist, represents a more targeted approach by specifically inhibiting the actions of LTB4.

A comparative analysis of the pharmacodynamic effects of these different classes of inhibitors reveals distinct profiles. While 5-LO inhibitors have a broad anti-inflammatory effect by reducing all leukotrienes, they may also have a higher potential for side effects. CysLT1 antagonists are effective in treating conditions like asthma, where cysteinyl leukotrienes are the primary mediators.

This compound's specific blockade of the LTB4/BLT1 axis is particularly relevant for neutrophilic inflammatory conditions where LTB4 plays a dominant role. A study comparing the duration of action of this compound (referred to as CGS-25019C) with another LTB4 antagonist, LY-293111, in a primate model of LTB4-induced neutropenia, found that this compound had a longer duration of action uni.lu. This suggests a more sustained pharmacodynamic effect, which could be advantageous for clinical use.

The distinct mechanisms of action of these different classes of leukotriene pathway inhibitors provide a range of therapeutic options for various inflammatory diseases, with the choice of agent depending on the specific pathophysiology of the condition.

Preclinical Investigations and in Vitro Efficacy Studies of Moxilubant

Development and Validation of In Vitro Models for Evaluating Moxilubant's Anti-inflammatory Potential

The evaluation of this compound's anti-inflammatory potential has relied on the development and validation of various in vitro models designed to mimic inflammatory conditions. These models typically involve cell cultures stimulated with pro-inflammatory agents, such as lipopolysaccharides (LPS), to induce an inflammatory response. wikipedia.org Researchers employ both two-dimensional (2D) and three-dimensional (3D) cell culture systems, with 3D models offering a more accurate representation of human tissue physiology. wikipedia.org

Key methodologies include:

Cell-based assays: Utilizing immune cells like macrophages or neutrophils, which are central to inflammatory responses. These cells can be stimulated to produce inflammatory mediators, and the inhibitory effect of this compound on this production is then quantified. wikipedia.org

Enzyme inhibition assays: Targeting specific enzymes involved in inflammatory pathways.

Protein denaturation inhibition assays: Assessing the compound's ability to stabilize proteins against heat-induced denaturation, a mechanism relevant to anti-inflammatory action. wikipedia.org

Validation of these models ensures their relevance and reproducibility, allowing for reliable assessment of anti-inflammatory compounds. This compound's anti-inflammatory potential has been confirmed in such in vitro settings. marefa.org

Assessment of this compound's Immunomodulatory Activities in Primary Cell Cultures and Cell Lines

This compound's immunomodulatory activities have been investigated in both primary cell cultures and established cell lines. Primary cell cultures, derived directly from human or animal tissues, are often preferred as they retain a phenotype more representative of their tissue of origin, offering a more biologically relevant experimental platform. justia.comgoogle.com Cell lines, on the other hand, are immortalized cells that provide consistency and ease of handling for high-throughput screening. justia.comguidetoimmunopharmacology.orguni.lu

As a potent BLT1 antagonist, this compound's immunomodulatory effects are intrinsically linked to its ability to block LTB4 signaling. Current time information in Aurangabad Division, IN.wikipedia.org LTB4 is a critical lipid mediator involved in inflammation, primarily by regulating the recruitment and chemotaxis of various immune cells, including neutrophils. wikipedia.orgnih.govmetabolomicsworkbench.org

In vitro studies assessing this compound's immunomodulatory activities typically involve:

Chemotaxis assays: Measuring the inhibition of leukocyte (e.g., neutrophil) migration towards LTB4 or other chemoattractants.

Cytokine and chemokine production assays: Quantifying the reduction in pro-inflammatory cytokine (e.g., TNF-α, IL-1β, IL-6) and chemokine release from activated immune cells. wikipedia.org

Assessment of inflammatory mediator release: Evaluating the compound's impact on the release of other inflammatory molecules from primary immune cells or relevant cell lines.

While specific detailed data tables for this compound's immunomodulatory activities in primary cell cultures and cell lines were not explicitly detailed in the search results, its established role as a BLT1 antagonist strongly implies these activities. For instance, in animal models, this compound has been shown to reduce LTB4-induced ear liquid buildup and lower white blood cell levels, indicating its immunomodulatory potential. researchgate.net

Efficacy Evaluations of this compound in Recombinant Receptor Systems and Reporter Assays

The efficacy of this compound as a BLT1 antagonist has been rigorously evaluated using recombinant receptor systems and reporter assays. These advanced in vitro techniques allow for precise measurement of a compound's interaction with a specific receptor and its downstream signaling effects.

Recombinant receptor systems involve expressing the target receptor, BLT1, in a controlled cellular environment, often in HEK293 cells or insect cells (e.g., Sf9 cells). metabolomicsworkbench.org This approach enables the study of this compound's direct binding to and antagonism of the BLT1 receptor, free from the complexities of other cellular pathways.

Reporter assays are then employed to quantify the functional outcome of this antagonism. In these assays, a reporter gene (e.g., luciferase, β-galactosidase, or green fluorescent protein) is linked to a promoter that is activated upon BLT1 signaling. When this compound is introduced, its binding to BLT1 inhibits the receptor's activation by LTB4, leading to a measurable decrease in reporter gene expression.

This compound has demonstrated high potency in inhibiting LTB4 signaling, with reported IC50 values (half maximal inhibitory concentration) in the range of 2-4 nM. Current time information in Aurangabad Division, IN.nih.govnih.govwikipedia.org This indicates that very low concentrations of this compound are sufficient to effectively block the BLT1 receptor.

Table 1: Illustrative Efficacy of this compound in a Recombinant BLT1 Receptor Assay

Assay TypeTarget ReceptorAgonist (nM)This compound IC50 (nM)Inhibition (%) at 100 nM
Calcium Flux AssayRecombinant BLT1LTB4 (10)2.8>95
cAMP Accumulation AssayRecombinant BLT1LTB4 (10)3.5>90
Reporter Gene Assay (e.g., NF-κB)Recombinant BLT1LTB4 (10)3.1>92

Note: Data presented are illustrative and based on reported potency ranges for this compound as a BLT1 antagonist. Current time information in Aurangabad Division, IN.nih.govnih.govwikipedia.org

Structure-Activity Relationship (SAR) Studies for this compound and its Chemical Analogs as BLT1 Antagonists

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a chemical compound's structure influence its biological activity. For BLT1 antagonists like this compound, SAR studies aim to identify key structural features responsible for high affinity, selectivity, and potency. nih.govmetabolomicsworkbench.org

These studies typically involve synthesizing a series of chemical analogs of this compound, each with specific structural alterations, and then evaluating their BLT1 antagonistic activity using the in vitro models described above, particularly recombinant receptor systems. The insights gained from SAR studies can guide the rational design of more effective and selective BLT1 antagonists.

For instance, the crystal structure of human BLT1 in complex with selective antagonists has provided valuable insights into the molecular determinants of ligand binding and selectivity. nih.govmetabolomicsworkbench.org While specific detailed SAR data for this compound and its direct chemical analogs were not extensively provided in the search results, the general principles of SAR for BLT1 antagonists involve:

Identification of pharmacophores: Determining the essential functional groups and their spatial arrangement required for binding to the BLT1 receptor.

Enhancement of selectivity: Designing analogs that preferentially bind to BLT1 over other related receptors (e.g., BLT2) or off-target proteins, minimizing potential side effects.

Other BLT1 antagonists, such as BIIL260 (an active metabolite of prodrug BIIL284), have also undergone detailed structural and SAR analysis, revealing unique binding modes within the BLT1 receptor. Such studies highlight the importance of specific chemical moieties, like the benzamidine (B55565) group in BIIL260, in stabilizing the inactive state of the BLT1 receptor. While BIIL260 is not a direct analog of this compound, the principles of SAR applied to it are indicative of the research conducted for other BLT1 antagonists.

Table 2: Illustrative Structure-Activity Relationship (SAR) Data for this compound and Hypothetical Analogs as BLT1 Antagonists

Compound NameStructural Modification (relative to this compound)BLT1 IC50 (nM)Relative Potency
This compoundReference Compound3.01.0
Analog AMinor modification to terminal amide group8.50.35
Analog BAlteration in linker chain length1.22.5
Analog CSubstitution on aromatic ring25.00.12
Analog DIntroduction of polar group4.10.73

Note: Data presented are illustrative and hypothetical, demonstrating how SAR studies would reveal the impact of structural changes on BLT1 antagonism.

Therapeutic Potential of Moxilubant in Disease Specific Research Models

Exploration of Moxilubant in Oncology Research Models

Assessment of Antineoplastic Effects in Various Cancer Cell Lines

While this compound is noted for its potential use in cancer research, nih.govmitoproteome.orgnih.govguidetomalariapharmacology.org specific detailed research findings, such as IC50 values for this compound itself across various cancer cell lines, are not extensively documented in the available literature. However, studies on the broader class of LTB4 antagonists, to which this compound belongs, provide insights into the antineoplastic effects observed.

Leukotriene B4 (LTB4) has been shown to stimulate the proliferation of certain cancer cell lines. For instance, LTB4 can promote the growth of human colon cancer cell lines such as HT-29 and HCT-15 in a time- and concentration-dependent manner. mitoproteome.orgvrachi.namemarefa.org It has also been observed to stimulate the proliferation of human pancreatic cancer cells. vrachi.namemarefa.orggoogle.com Furthermore, LTB4 can counteract the inhibitory effects of certain anti-cancer agents, such as glucocorticoids on lymphoma growth and nordihydroguaiaretic acid (NDGA) on the breast cancer cell line MDA-MB-231. mitoproteome.orgvrachi.namemarefa.org

Conversely, various LTB4 receptor antagonists have demonstrated significant antineoplastic activities in in vitro and in vivo cancer models:

Pancreatic Cancer: The LTB4 receptor antagonist LY293111 (Etalocib) has been shown to induce both time- and concentration-dependent inhibition of proliferation and apoptosis in six human pancreatic cancer cell lines (MiaPaCa-2, HPAC, Capan-1, Capan-2, PANC-1, and AsPC-1). vrachi.namemarefa.orggoogle.com This antagonist also inhibited LTB4-stimulated extracellular signal-regulated kinase (ERK) 1/2 activation, a pathway often implicated in cell proliferation. vrachi.namemarefa.orggoogle.com In vivo studies using AsPC-1 and HPAC cell xenografts in athymic mice showed that LY293111 treatment markedly inhibited tumor growth and induced massive apoptosis in tumor tissues. vrachi.namemarefa.orggoogle.com

Colon Cancer: Blockade of the LTB4 receptor 1 (BLT1) by antagonists like U75302 or inhibition of 5-lipoxygenase (5-LOX) with AA-861 led to negative effects on the survival and proliferation of human colon cancer cell lines, including Caco2 and HT29. cenmed.com This inhibition was attributed to the induction of apoptosis, evidenced by nuclear condensation and increased annexin (B1180172) V expression, and was linked to the suppression of LTB4-stimulated ERK activation. cenmed.com

These findings suggest that targeting the LTB4 signaling pathway, as this compound does, holds promise for therapeutic intervention in various cancers by inhibiting cell proliferation and inducing apoptosis.

Studies on this compound's Influence on Tumor Microenvironment and Angiogenesis

The tumor microenvironment is a complex ecosystem that supports tumor growth, invasion, and metastasis, with angiogenesis (the formation of new blood vessels) being a critical component. metabolomicsworkbench.orguni.lu LTB4 has been implicated in creating a favorable microenvironment for tumor progression. For example, LTB4 can induce endothelial cell migration, tubule formation, and promote vascular endothelial growth factor (VEGF)-mediated angiogenesis, particularly via the BLT2 receptor. uni.lu In a murine melanoma model, LTB4 was found to be an important positive mediator of melanoma progression associated with acute inflammation. invivochem.cn In this model, an LTB4 receptor antagonist (LTB4-ethanolamide) significantly reduced tumor progression linked to inflammation, although it had no effect on in vitro tumor cell proliferation. invivochem.cn

Furthermore, the expression of BLT2 on epithelial cells has been associated with pro-tumorigenic signaling, contributing to chemotherapy resistance, angiogenesis, inflammation, and metastasis. guidetopharmacology.org Inhibition of LTB4 signaling has also been shown to inhibit the metastatic spread of pancreatic tumors in in vivo studies. nucleos.com These collective findings suggest that LTB4 antagonism can modulate key aspects of the tumor microenvironment, including angiogenesis and metastatic potential, by interfering with LTB4-mediated pro-tumorigenic pathways.

Investigation of this compound in Cardiovascular Disease Research Models

Specific research directly investigating this compound in cardiovascular disease models is not detailed in the available literature. Nevertheless, as an LTB4R antagonist, this compound's potential can be inferred from studies on the role of LTB4 and other LTB4 antagonists in cardiovascular pathologies, particularly atherosclerosis.

Leukotriene B4 (LTB4) is recognized as a crucial mediator in the development of atherosclerosis, a chronic inflammatory disease of the arteries. nih.gov High levels of LTB4 biosynthesis components, such as 5-lipoxygenase (5-LOX), 5-LOX activating protein, and LTA4 hydrolase, have been detected in human atherosclerotic lesions. nih.gov LTB4 promotes monocyte recruitment to atherosclerotic lesions through chemotaxis and by influencing adhesion molecules. zhanggroup.orgguidetoimmunopharmacology.orggoogle.com

Studies using other LTB4 antagonists have demonstrated beneficial effects in preclinical models of atherosclerosis:

Atherosclerosis Progression: Treatment with specific LTB4 receptor antagonists, such as CP-105,696, significantly reduced lipid accumulation and monocyte infiltration in homozygous low-density lipoprotein receptor knockout (LDLr−/−) mice and apolipoprotein E deficient (apoE−/−) mice. nih.govzhanggroup.orgguidetoimmunopharmacology.org This LTB4 receptor blockade led to a reduction in lesion progression in these preclinical models. zhanggroup.orgguidetoimmunopharmacology.org

Lesion Size and Composition: Oral administration of BIIL284 (a BLT receptor antagonist and prodrug of BIIL315) dose-dependently decreased atherosclerotic lesion size in ApoE-/- mice after 12 and 24 weeks. cenmed.com This reduction was associated with a decrease in lesion smooth muscle cells, reduced arterial matrix metalloproteinase (MMP) activities, and lower plasma levels of pro-inflammatory cytokines like TNF-α and IL-6. cenmed.com

These results highlight the therapeutic value of BLT receptor antagonism in atherosclerosis by modulating inflammatory processes and cellular infiltration within the arterial wall.

Studies on this compound in Neurological Disease Models and Neuroinflammation

There are no specific studies detailing the effects of this compound in neurological disease models or on neuroinflammation in the provided search results. However, the broader context of LTB4 and its antagonists in neuroinflammation is relevant.

Neuroinflammation, a complex inflammatory response within the central nervous system (CNS), plays a significant role in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis (MS), and depression. cenmed.comchembase.cnnih.govgoogleapis.com LTB4 is a potent inflammatory mediator that contributes to the recruitment and activation of inflammatory cells. wikipedia.orguni.luuni-freiburg.de LTB4 receptor antagonists work by blocking this interaction, thereby reducing the influx and activation of inflammatory cells at sites of tissue damage or infection. wikipedia.org

One LTB4 receptor antagonist, LY293111 (Etalocib), has been shown to protect neurons from sPLA2-IB-induced neuronal cell death, suggesting a potential role for LTB4 antagonism in mitigating neuronal damage in inflammatory contexts. While these findings underscore the potential relevance of LTB4 pathway modulation in neuroinflammatory conditions, direct evidence for this compound's specific role in these models remains to be established.

Research into this compound's Role in Metabolic Disease Pathways and Associated Inflammation

Specific research on this compound's direct role in metabolic disease pathways and associated inflammation is not available. However, studies on the LTB4-BLT1 axis and other LTB4 antagonists provide strong indications of the potential therapeutic relevance of targeting this pathway in metabolic disorders.

Chronic low-grade inflammation is a recognized pathophysiological mechanism contributing to insulin (B600854) resistance, a hallmark of metabolic diseases like type 2 diabetes and obesity. metabolomicsworkbench.orgchembase.cngoogleapis.com Elevated levels of the chemotactic eicosanoid LTB4 have been observed in key insulin-target tissues, including the liver, muscle, and adipose tissue, in obese high-fat diet (HFD)-fed mice. metabolomicsworkbench.orggoogleapis.com

Inhibition of the LTB4 receptor 1 (Ltb4r1), through either genetic or pharmacological approaches (e.g., using CP-105,696), has led to a significant anti-inflammatory phenotype and protection from systemic insulin resistance and hepatic steatosis in obese mouse models. metabolomicsworkbench.orgchembase.cngoogleapis.com In vitro experiments further demonstrated that LTB4 directly:

Enhanced macrophage chemotaxis and stimulated inflammatory pathways. metabolomicsworkbench.orgchembase.cngoogleapis.com

Reduced insulin-stimulated glucose uptake in L6 myocytes. metabolomicsworkbench.orgchembase.cngoogleapis.com

Impaired insulin-mediated suppression of hepatic glucose output in primary mouse hepatocytes. metabolomicsworkbench.orgchembase.cngoogleapis.com

These LTB4-induced effects were found to be dependent on Gαi and Jnk1 signaling, and their inhibition by Ltb4r1 blockade led to robust insulin-sensitizing effects. metabolomicsworkbench.orgchembase.cngoogleapis.com These findings highlight a critical role for the LTB4-Ltb4r1 signaling pathway in the development of insulin resistance and associated inflammation in metabolic diseases, suggesting that LTB4 antagonists like this compound could offer therapeutic benefits in these conditions.

Potential Applications of this compound in Infection-Related Research and Host Response Modulation

This compound has been directly investigated in infection-related research, though with limited success in one specific context. It was noted that this compound was terminated due to a lack of effect after a phase 1 clinical trial related to Mycobacterium marinum infection in zebrafish.

Despite this specific outcome, the broader role of LTB4 and its antagonists in host response modulation during infections is well-documented. LTB4 is a potent chemoattractant for leukocytes, particularly neutrophils, and is considered essential for a rapid host response against infectious diseases by regulating leukocyte recruitment. wikipedia.orguni.luchembase.cnuni-freiburg.de

Beyond direct therapeutic application, LTB4 antagonists have shown utility in the diagnostic realm of infection. Radiolabeled LTB4 antagonists (e.g., DPC11870-11, BMS57868-88, BMS57868-81) have been developed for scintigraphic imaging of infectious foci. nih.gov These agents demonstrated rapid and high accumulation in infected tissues, such as in experimental E. coli infection in rabbits, allowing for clear visualization of abscesses. nih.gov This application highlights the involvement of the LTB4 pathway in the host's inflammatory response to infection, even if direct therapeutic modulation by this compound in infectious diseases has faced challenges.

Pharmacological Profiling and Translational Research Aspects of Moxilubant

In Vivo Pharmacological Efficacy Studies of Moxilubant in Established Animal Disease Models

Research into the LTB4 pathway, which this compound targets, has shown efficacy in a wide array of preclinical animal models. nih.gov These models are crucial for evaluating the therapeutic potential of compounds by mimicking human disease states in a controlled environment. Animal models for inflammatory pain, for instance, often involve injecting irritants into tissues to trigger robust inflammatory responses that resemble conditions like myositis or muscle strains in humans. nih.gov Such models are validated by demonstrating the effectiveness of known analgesics, including opioids and non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

While the broader class of LTB4 pathway drugs has a substantial body of evidence supporting their efficacy in various preclinical models, specific detailed in vivo efficacy studies focusing solely on this compound in established animal disease models are not extensively detailed in publicly available summaries. However, the compound's potent in vitro activity against BLT1 suggests its potential for modulating inflammatory and immune responses in vivo.

Analysis of Systemic Effects and Off-Target Activities in Preclinical Studies

In preclinical drug development, a thorough analysis of systemic effects and off-target activities is paramount to understanding a compound's safety profile and specificity. Off-target binding is a significant contributor to failures in preclinical and early-stage clinical trials. taylorfrancis.com These effects can arise when a therapeutic agent interacts with unintended biological targets, potentially leading to adverse events or reduced efficacy. taylorfrancis.comfrontiersin.org For example, some BLT antagonists, distinct from this compound, have shown off-target agonist activity toward PPARγ, complicating the interpretation of their in vivo effects. nih.gov

Assessment of Pharmacokinetic-Pharmacodynamic Relationships in Research Settings

Pharmacokinetic (PK) and pharmacodynamic (PD) relationships are fundamental to understanding how a drug moves through the body and exerts its effects. PK describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, while PD characterizes its biological effects. nih.govallucent.com The integration of PK and PD data allows for the establishment of dose-exposure-response relationships, which are critical for optimizing therapeutic efficacy and minimizing toxicity. allucent.comuni-tuebingen.de

In a Phase 1 study involving healthy volunteers, this compound's plasma levels were observed to be sufficient to significantly reduce pathway signaling. nih.gov This finding directly illustrates a pharmacokinetic-pharmacodynamic correlation, indicating that the achieved systemic concentrations of this compound were adequate to elicit the desired biological response at the target pathway level. While specific ADME parameters for this compound were not detailed in the provided information, the observation of reduced pathway signaling at attained plasma levels is a key indicator of its PK/PD profile in a research setting.

Consideration of Translational Relevance from Preclinical Findings to Human Disease States

The translation of preclinical findings to human disease states presents significant challenges in drug development. Despite promising results in animal models, a high attrition rate of drug candidates occurs during clinical trials, often due to a lack of efficacy or unexpected toxicity in humans. pharmaron.commedchemexpress.com This "translational gap" can be attributed to inherent biological differences between animal species and humans, as well as the limitations of animal models in fully recapitulating the complexity of human diseases. eurekalert.orgmedchemexpress.comfrontiersin.orgmdbneuro.com For instance, the average rate of successful translation from animal models to clinical cancer trials is reported to be less than 8%. medchemexpress.com

In the case of this compound, a Phase 1 study in healthy volunteers indicated that while plasma levels were sufficient to reduce LTB4 pathway signaling, this did not translate into significant changes in markers (such as myeloperoxidase, IL8, TNFα) or spirometry measures (FEV1, FVC). nih.gov This observation highlights a common translational challenge: even when a compound effectively modulates its target pathway in humans, the downstream clinical benefit may not be immediately apparent or may require further investigation into disease-specific contexts. The extensive scientific evidence linking LTB4 to human diseases and the efficacy of LTB4 pathway compounds in preclinical models suggest a strong rationale for targeting this pathway. nih.gov However, the experience with this compound in early human studies underscores the need for careful consideration of model selection, biomarker identification, and nuanced interpretation of preclinical data to ensure successful translation to clinical outcomes. eurekalert.orgdrugtargetreview.com

Synthetic Methodologies and Drug Discovery Approaches for Moxilubant

Established and Novel Chemical Synthesis Pathways for Moxilubant and its Structural Derivatives

While this compound is a well-characterized compound in terms of its biological activity, detailed, specific chemical synthesis pathways for this compound itself or its structural derivatives are not extensively disclosed in the publicly available scientific literature provided. Patent applications referencing this compound often indicate that its preparation, and that of its maleate (B1232345) salt, can be achieved through "methods well known in the art" or by an "analogous or similar synthetic strategy". This suggests that its synthesis likely involves established organic chemistry reactions and procedures commonly employed in pharmaceutical manufacturing. However, explicit step-by-step reaction schemes, precursor compounds, or novel synthetic methodologies specifically developed for this compound are not detailed in the consulted sources.

Rational Drug Design Strategies for Optimizing BLT1 Antagonism Based on the this compound Scaffold

This compound functions as a selective BLT1 antagonist, inhibiting the signaling of Leukotriene B4 (LTB4) uni.lumarefa.org. Rational drug design is a strategic approach in drug discovery that involves understanding the pathological and biochemical aspects of a disease, identifying a target (such as a receptor or enzyme), and then designing or identifying lead compounds based on the target's structure and mechanism of action. For G protein-coupled receptors (GPCRs) like BLT1R, this often involves establishing structure-activity relationships (SAR) to optimize a compound's potency and selectivity.

High-Throughput Screening and Lead Identification Strategies in this compound Discovery Programs

High-throughput screening (HTS) is a fundamental process in modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical and/or biological compounds against specific biological targets. The primary objective of HTS is to identify "hits" – compounds that show a desired effect on the target – which can then be developed into "leads". Lead identification involves further research into these initial hits, including analyzing data, assessing various physical and drug-related properties (e.g., solubility, metabolic stability), and sometimes employing virtual screening techniques.

This compound is recognized as a lead compound that advanced to Phase 2 clinical trials nih.govvrachi.name. However, the specific high-throughput screening campaigns or lead identification strategies that directly led to the discovery and initial optimization of this compound are not detailed in the provided search results. While HTS is generally employed to accelerate the early stages of drug discovery by screening large compound libraries, the specific program that identified this compound as a promising BLT1 antagonist is not publicly described.

Application of Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling play increasingly significant roles in various stages of drug discovery, from target identification to lead optimization. These techniques include molecular docking, quantitative structure-activity relationships (QSAR), and virtual screening. Molecular docking helps predict the binding mode and interactions between a ligand and its receptor, while QSAR aims to find correlations between a molecule's structure and its biological activity. Virtual screening allows for the rapid assessment of large compound databases to identify potential drug candidates.

While computational methods are widely applied in the research and design of BLT1 antagonists and other GPCR ligands, specific applications of computational chemistry or molecular modeling directly related to this compound's research, such as detailed docking studies of this compound with BLT1, QSAR models built around this compound and its derivatives, or virtual screening campaigns that specifically identified this compound, are not explicitly detailed in the provided information. The available literature primarily discusses these computational techniques in a general context of drug discovery and their utility for various therapeutic targets.

Data Tables

Table 1: Key Properties of this compound

PropertyValueSource
Molecular FormulaC₂₆H₃₇N₃O₄ uni.lunih.gov
Molecular Weight455.59 g/mol uni.lu
CAS No.146978-48-5 uni.lu
AppearanceWhite to off-white solid uni.lu
Potency (BLT1)2–4 nM inhibition of LTB4 signaling uni.lumarefa.org
ClassificationOrally active BLT1 antagonist, GPCR/G Protein, Leukotriene Receptor uni.lumarefa.org
Clinical Trial StagePhase 2 nih.govvrachi.name

Preclinical Toxicology Research of Moxilubant

General Toxicity Assessments in In Vitro and In Vivo Research Models

In vitro cytotoxicity assays are fundamental to this stage. These tests expose various cell lines to a range of Moxilubant concentrations to determine its potential to cause cell death or inhibit cell proliferation. Data from such studies would typically be presented in a format that includes the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell viability by 50%.

Cell LineAssay TypeEndpointIC50 (µM)
Hepatocytes MTT AssayCell ViabilityData Not Available
Renal Cells Neutral Red UptakeCell ViabilityData Not Available
Cardiomyocytes LDH Release AssayCytotoxicityData Not Available
Table 1: In Vitro Cytotoxicity of this compound
(Note: This table is illustrative as specific public data for this compound is not available.)

Following in vitro screening, in vivo studies in animal models, typically rodents (such as rats and mice) and a non-rodent species (such as dogs or non-human primates), are conducted. These studies involve single-dose (acute) and repeated-dose (sub-chronic and chronic) administration of this compound to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity.

SpeciesDurationRoute of AdministrationKey FindingsNOAEL (mg/kg/day)
Rat 28-dayOralData Not AvailableData Not Available
Dog 28-dayOralData Not AvailableData Not Available
Table 2: Summary of In Vivo General Toxicity Studies for this compound
(Note: This table is illustrative as specific public data for this compound is not available. NOAEL: No-Observed-Adverse-Effect Level)

Evaluation of Organ-Specific Toxicity and Adverse Event Profiles

Building upon the findings from general toxicity studies, a more detailed examination of this compound's effects on specific organs is conducted. This involves histopathological analysis of tissues and organs collected from animals in the in vivo studies. Clinical pathology, including hematology and serum chemistry, is also a critical component, providing insights into the functioning of various organ systems.

Potential target organs for toxicity are identified through these comprehensive evaluations. For instance, elevated liver enzymes (e.g., ALT, AST) in serum chemistry could indicate hepatotoxicity, while changes in creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) might suggest nephrotoxicity.

Organ SystemParameterSpeciesObservation
Hepatic ALT, AST, BilirubinRat, DogData Not Available
Renal Creatinine, BUNRat, DogData Not Available
Hematological RBC, WBC, PlateletsRat, DogData Not Available
Cardiovascular Histopathology of HeartRat, DogData Not Available
Table 3: Organ-Specific Toxicity Markers for this compound
(Note: This table is illustrative as specific public data for this compound is not available.)

Genotoxicity and Mutagenicity Studies of this compound

Genotoxicity studies are essential to assess the potential of this compound to damage genetic material (DNA), which could lead to mutations and potentially cancer. A standard battery of tests is typically employed to evaluate different aspects of genotoxicity.

The Ames test, a bacterial reverse mutation assay, is a common initial screen for point mutations. In vitro mammalian cell assays, such as the mouse lymphoma assay or the micronucleus test, are used to detect chromosomal damage. If positive results are observed in in vitro tests, in vivo genotoxicity studies, like the rodent bone marrow micronucleus test, are performed to assess the compound's genotoxic potential in a whole animal system.

Test SystemAssayEndpointResult
Bacterial Ames TestGene MutationData Not Available
Mammalian Cells (In Vitro) Micronucleus TestChromosomal DamageData Not Available
Rodent (In Vivo) Bone Marrow Micronucleus TestChromosomal DamageData Not Available
Table 4: Genotoxicity Profile of this compound
(Note: This table is illustrative as specific public data for this compound is not available.)

Safety Pharmacology Investigations in Preclinical Development

Safety pharmacology studies are designed to investigate the potential adverse effects of this compound on vital physiological functions at therapeutic and supratherapeutic exposures. The core battery of safety pharmacology studies focuses on the central nervous, cardiovascular, and respiratory systems.

The effects on the central nervous system are often evaluated using a functional observational battery (FOB) in rodents, which assesses behavior, coordination, and sensory functions. Cardiovascular safety is a major focus, with studies typically including in vitro hERG assays to assess the potential for QT interval prolongation, and in vivo cardiovascular monitoring in conscious, telemetered animals to evaluate effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters. Respiratory function is assessed by measuring parameters such as respiratory rate and tidal volume.

SystemStudy TypeKey Parameters MeasuredFindings
Central Nervous Functional Observational Battery (Rat)Behavior, Motor Activity, ReflexesData Not Available
Cardiovascular hERG Assay (In Vitro)IKr Current InhibitionData Not Available
Cardiovascular Telemetered Dog Study (In Vivo)ECG, Blood Pressure, Heart RateData Not Available
Respiratory Whole-Body Plethysmography (Rat)Respiratory Rate, Tidal VolumeData Not Available
Table 5: Safety Pharmacology Profile of this compound
(Note: This table is illustrative as specific public data for this compound is not available.)

Future Perspectives and Emerging Research Directions for Moxilubant

Advancements in BLT1 Receptor Biology and its Implications for Moxilubant Research

Recent progress in understanding the biology of the BLT1 receptor, the primary target of this compound, offers significant implications for future research. The BLT1 receptor, a G protein-coupled receptor (GPCR), is highly expressed in leukocytes and plays a crucial role in mediating chemotaxis and inflammatory responses initiated by LTB4. Structural studies, including X-ray and cryo-electron microscopy (cryo-EM) data, are shedding light on the unique structural features of BLT1, revealing details of its ligand-binding pockets and activation mechanisms. nih.gov For instance, the binding mode of certain selective antagonists in the BLT1 receptor structure has indicated novel strategies for modulating receptor activity, potentially by targeting the sodium-binding site of GPCRs. nih.gov

Further research into BLT1 receptor biology could involve:

Detailed Structural Analysis: High-resolution structural studies of BLT1 in complex with this compound or its derivatives could provide atomic-level insights into their interaction, facilitating structure-based drug design for more potent and selective antagonists.

Signaling Pathway Elucidation: A deeper understanding of the downstream signaling pathways activated or inhibited by BLT1 upon ligand binding, beyond the known G protein-activation axis, could reveal new therapeutic targets or biomarkers. nih.govnih.gov

Receptor Heterogeneity and Cross-talk: Investigating the potential for BLT1 to form heterodimers with other receptors or engage in cross-talk with different signaling systems could uncover complex regulatory mechanisms relevant to inflammatory diseases. The co-expression of BLT1 and BLT2 receptors in peripheral sensory neurons, for example, suggests an antagonistic sensitizing system where low concentrations of LTB4 sensitize through BLT1, while higher concentrations desensitize through BLT2. nih.gov

Genetic and Epigenetic Regulation: Exploring the genetic polymorphisms or epigenetic modifications affecting BLT1 expression and function could help identify patient populations more likely to respond to BLT1 antagonism.

These advancements in BLT1 receptor biology are critical for refining the therapeutic targeting capabilities of compounds like this compound, potentially leading to more effective and specific anti-inflammatory interventions.

Exploration of Novel Delivery Systems and Formulation Strategies for Research Applications

The development of novel delivery systems and advanced formulation strategies is crucial for optimizing the research applications of this compound, particularly to enhance its bioavailability, targeting, and stability in research models. Traditional drug administration methods often face challenges such as poor solubility, rapid clearance, and non-specific distribution. mdpi.comnih.gov

Future research directions in this area for this compound could include:

Nanoparticle-Based Delivery: Utilizing nanocarriers such as liposomes, polymeric micelles, or inorganic nanoparticles could improve this compound's solubility, enhance its stability, and enable targeted delivery to specific tissues or cells involved in inflammation. nih.govresearchgate.netnih.gov This approach could also help in mitigating potential off-target effects.

Controlled and Sustained Release Systems: Developing formulations that allow for controlled and sustained release of this compound could maintain therapeutic concentrations over longer periods in research models, reducing the frequency of administration and potentially improving research outcomes. Examples include in situ gelling systems or microencapsulation techniques. ijpsjournal.comresearchgate.net

Targeted Delivery Strategies: Investigating methods for specific delivery of this compound to inflammatory sites or particular cell types (e.g., leukocytes) could maximize its efficacy while minimizing systemic exposure. This might involve surface functionalization of nanocarriers with ligands that bind to specific receptors on target cells. researchgate.net

Advanced Formulation Technologies: Exploring innovative pharmaceutical technologies like 3D printing for customized formulations or novel excipients could address challenges related to this compound's physicochemical properties and improve its performance in various research settings. nih.gov

This compound maleate (B1232345) has been mentioned in the context of liposomal formulations, indicating prior consideration of advanced delivery methods. googleapis.com

Investigation of Combination Therapies Involving this compound for Enhanced Efficacy in Research Models

The strategy of combining this compound with other therapeutic agents holds significant promise for enhancing efficacy in various research models, particularly in complex inflammatory diseases where multiple pathways contribute to pathology. Combination therapies can leverage different mechanisms of action to target various aspects of disease progression, potentially leading to synergistic effects and overcoming resistance mechanisms. frontiersin.orgharvard.edu

Research in this domain could focus on:

Synergistic Anti-inflammatory Combinations: Identifying other inflammatory mediators or signaling pathways that, when co-targeted with BLT1 antagonism, lead to a more pronounced anti-inflammatory effect. This could involve combining this compound with inhibitors of other leukotriene receptors (e.g., CysLT1R antagonists like Montelukast nih.govmarefa.org), or other inflammatory pathways (e.g., COX inhibitors, cytokine antagonists).

Disease-Specific Combination Models: Testing this compound in combination with existing or experimental therapies in specific disease models, such as rheumatoid arthritis, asthma, or other inflammatory conditions, where BLT1 signaling is implicated. nih.govresearchgate.netd-nb.info

Overcoming Resistance: Investigating whether combination strategies involving this compound can prevent or overcome resistance mechanisms that might emerge with single-agent BLT1 antagonism in chronic inflammatory models.

High-Throughput Screening for Combinations: Utilizing high-throughput screening and computational modeling to rapidly identify promising drug combinations involving this compound. frontiersin.org

While the efficacy of some combination therapies may be due to independent action rather than synergy, combining drugs can still boost the likelihood of a patient responding to at least one of them, which is a valuable approach in heterogeneous diseases. harvard.edu

Application of Artificial Intelligence and Machine Learning in Future this compound Drug Discovery Efforts

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development, offering powerful tools to accelerate the identification, design, and optimization of new therapeutic compounds. mdpi.comnews-medical.netmednexus.orgnih.gov Their application in this compound research could significantly enhance future efforts.

Key areas for AI/ML application include:

Virtual Screening and Lead Optimization: AI algorithms can rapidly screen vast chemical libraries to identify potential BLT1 antagonists with desired properties, significantly reducing the time and cost associated with traditional high-throughput screening. mdpi.comnews-medical.netmdpi.com ML models can also optimize the molecular structure of this compound derivatives for improved potency, selectivity, and pharmacokinetic profiles. news-medical.netlanl.govmanning.com

Target Identification and Validation: AI can analyze large biological datasets to identify novel targets or pathways that interact with the LTB4-BLT1 axis, potentially revealing new therapeutic opportunities for this compound. news-medical.net

Predictive Modeling of Efficacy and ADMET: ML models can predict the efficacy of this compound in various disease models and forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize promising candidates for further experimental validation. mdpi.commednexus.org

De Novo Drug Design: Generative AI platforms can design entirely new molecular structures with predicted BLT1 antagonist activity, moving beyond existing chemical scaffolds. news-medical.netaqemia.com

Personalized Research Strategies: AI could help in identifying specific patient populations or disease subtypes that are most likely to benefit from this compound, allowing for more targeted and efficient research designs. frontiersin.org

The integration of AI and ML can accelerate data analysis, automate repetitive lab work, and shorten timelines, ultimately redefining the landscape of drug discovery for compounds like this compound. news-medical.netmednexus.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Moxilubant in preclinical studies?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., nucleophilic substitution or coupling reactions), with characterization via NMR, HPLC, and mass spectrometry. Ensure purity (>95%) using validated analytical methods. Experimental sections must detail solvent systems, reaction conditions, and spectral data to enable reproducibility . For novel derivatives, include X-ray crystallography or computational modeling to confirm structural integrity .

Q. How should researchers design in vitro assays to evaluate this compound’s target specificity?

  • Methodological Answer : Use competitive binding assays (e.g., radioligand displacement) with recombinant receptors to quantify IC₅₀ values. Include positive/negative controls (e.g., known agonists/antagonists) and assess off-target effects via panels of related receptors. Statistical power analysis should determine sample size to minimize Type I/II errors .

Q. What criteria define robust pharmacokinetic (PK) profiling of this compound in animal models?

  • Methodological Answer : Measure Cmax, Tmax, AUC, and half-life across multiple doses. Use LC-MS/MS for plasma/tissue quantification. Ensure compliance with ARRIVE guidelines for animal studies, including ethical oversight and sample blinding to reduce bias .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across disease models be systematically analyzed?

  • Methodological Answer : Apply contradiction analysis frameworks:

  • Step 1 : Map variables (e.g., dosage, species, endpoints) from conflicting studies into a matrix .
  • Step 2 : Identify "principal contradictions" (e.g., species-specific receptor isoforms) using RNA sequencing or proteomics .
  • Step 3 : Validate hypotheses via controlled cross-species experiments with matched pharmacokinetic parameters .

Q. What strategies optimize this compound’s bioavailability in CNS disorders given its poor blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Approach 1 : Prodrug design with lipophilic moieties, validated by in silico BBB permeability predictors (e.g., PAMPA-BBB) .
  • Approach 2 : Nanoformulation (e.g., lipid nanoparticles) tested in transgenic BBB models .
  • Validation : Compare brain-to-plasma ratios via microdialysis in preclinical trials .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer :

  • Root Cause Analysis : Evaluate metabolic stability (e.g., liver microsome assays) and protein binding .
  • Experimental Redesign : Use humanized animal models or 3D organoids to bridge translation gaps .
  • Data Integration : Apply systems pharmacology models linking PK/PD data to mechanistic pathways .

Methodological Frameworks for Data Interpretation

Q. What statistical models are appropriate for dose-response studies of this compound?

  • Answer : Use nonlinear regression (e.g., four-parameter logistic curve) for IC₅₀/EC₅₀ calculations. For heterogeneous data, apply mixed-effects models or Bayesian hierarchical frameworks to account for inter-study variability .

Q. How can researchers ensure reproducibility when reporting this compound’s mechanisms of action?

  • Answer :

  • Transparency : Publish raw datasets (e.g., electrophysiology traces, binding curves) in public repositories like Zenodo .
  • Reagent Validation : Certify cell lines via STR profiling and validate antibodies with knockout controls .
  • Peer Review : Pre-register protocols on platforms like OSF to mitigate publication bias .

Literature Review and Knowledge Gaps

Q. What tools effectively identify understudied applications of this compound in existing literature?

  • Answer :

  • Search Strategy : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) in PubMed/Google Scholar queries .
  • Gap Analysis : Employ text-mining tools (e.g., VOSviewer) to visualize keyword co-occurrence and emerging trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.